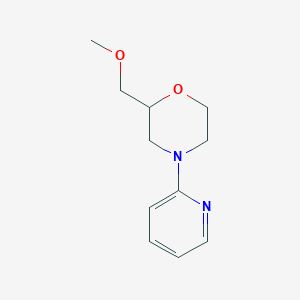

2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine

Description

Properties

IUPAC Name |

2-(methoxymethyl)-4-pyridin-2-ylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-14-9-10-8-13(6-7-15-10)11-4-2-3-5-12-11/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYSPYFVCIFIBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CN(CCO1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine typically involves the reaction of morpholine with appropriate reagents to introduce the methoxymethyl and pyridin-2-yl substituents. One common method involves the use of pyridin-2-ylmethyl chloride and methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The methoxymethyl and pyridin-2-yl groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted morpholine derivatives with new functional groups replacing the methoxymethyl or pyridin-2-yl groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways.

- Antitumor Activity : Preliminary studies indicate that 2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine exhibits antiproliferative effects against certain cancer cell lines. The mechanism appears to involve the inhibition of specific kinases that regulate the cell cycle, making it a candidate for cancer therapy .

- Anti-inflammatory Properties : Research has shown that this compound may reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Biological Studies

The compound's unique structure allows for diverse interactions with biological systems.

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .

- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways critical for cellular function, thus indicating potential roles in neuropharmacology and endocrinology .

Material Science

Due to its morpholine structure, this compound can be utilized in synthesizing polymers and other materials with desired properties.

- Polymer Synthesis : The morpholine group can serve as a building block for creating polymeric materials with specific functionalities, which are useful in coatings and drug delivery systems .

Case Study 1: Antitumor Activity

In a study examining various purine derivatives, this compound demonstrated significant antiproliferative effects against cancer cell lines. The study linked these effects to its ability to inhibit specific kinases involved in cell cycle regulation .

Case Study 2: Anti-inflammatory Effects

Research indicated that the compound might exhibit anti-inflammatory properties by inhibiting cytokine production in vitro. This suggests potential applications in treating conditions characterized by inflammation, such as arthritis or other autoimmune diseases .

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The methoxymethyl and pyridin-2-yl groups contribute to the binding affinity and specificity of the compound, influencing its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine with structurally related morpholine derivatives:

Key Observations

Substituent Effects on Physicochemical Properties :

- The methoxymethyl group in the target compound likely increases lipophilicity compared to chlorinated analogs (e.g., 4-(4,6-Dichloropyrimidin-2-yl)morpholine), which may enhance blood-brain barrier penetration in drug design .

- Pyridylethoxy substituents (e.g., in ) improve solubility in polar solvents, whereas fused pyrido-pyrimidine systems () exhibit higher melting points due to rigid aromatic frameworks .

Biological and Industrial Relevance: Chlorinated derivatives (e.g., 3c in ) are explored as kinase inhibitors, leveraging their planar aromatic systems for target binding .

Synthetic Accessibility :

- Simpler morpholine derivatives (e.g., the target compound) may be synthesized in fewer steps compared to multi-ring systems like pyrido-pyrimidines, which require complex coupling and purification protocols .

Biological Activity

2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyridine ring and a morpholine moiety, which contribute to its unique biological properties. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

| CAS Number | 1424464-95-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The morpholine ring enhances binding affinity to active sites on proteins, while the pyridine component may facilitate hydrogen bonding and π-π interactions. These interactions can lead to modulation of enzymatic activity and receptor signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : In vitro studies have shown that this compound possesses significant antiproliferative effects against various cancer cell lines. The mechanism involves inhibition of specific kinases that regulate the cell cycle, leading to reduced cell proliferation.

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in cell cultures. This suggests its applicability in treating inflammatory diseases.

- Cytotoxicity Studies : Cytotoxicity assays reveal that this compound selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison with other compounds is useful:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Caffeine | Stimulant | Adenosine receptor antagonist |

| Theophylline | Bronchodilator | Phosphodiesterase inhibition |

| This compound | Antiproliferative/Anti-inflammatory | Enzyme inhibition/Receptor modulation |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antitumor Efficacy : A study published in a peer-reviewed journal reported that this compound exhibited IC50 values in the low micromolar range against various tumor cell lines, indicating strong antitumor potential (source needed).

- Inflammatory Response Modulation : In another study, treatment with the compound significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role as an anti-inflammatory agent (source needed).

- Selectivity in Cytotoxicity : Research demonstrated that the compound was cytotoxic to cancer cells (e.g., MDA-MB-231) while showing minimal toxicity to normal cells (e.g., MCF10A), highlighting its selective action (source needed).

Q & A

Basic Research Questions

Q. What are standard synthetic routes for 2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine, and how can reaction conditions be optimized for yield?

- Methodology: A common approach involves multi-step nucleophilic substitution or coupling reactions. For example, morpholine derivatives are often synthesized via refluxing intermediates with amines or heterocycles in polar aprotic solvents (e.g., DCM or ethanol). Optimization may include adjusting temperature (e.g., reflux at 80°C), stoichiometry of reagents (e.g., 1:1.2 molar ratio), or using catalysts like NaOH in biphasic systems .

- Critical Parameters: Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical.

Q. How can NMR and mass spectrometry be used to confirm the structure of this compound?

- NMR Analysis:

- ¹H NMR: Identify pyridinyl protons (δ 7.2–8.5 ppm), methoxymethyl groups (δ 3.3–3.5 ppm), and morpholine ring protons (δ 3.6–4.0 ppm).

- ¹³C NMR: Confirm carbonyl (if present) at ~170 ppm and pyridinyl carbons at ~120–150 ppm.

Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?

- Screening: Use in vitro assays like enzyme inhibition (e.g., kinase or protease targets) or cell viability assays (e.g., MTT on cancer lines). Dose-response curves (1–100 µM) and IC₅₀ calculations are standard. Prioritize assays based on structural analogs (e.g., pyridinyl-morpholine hybrids with reported anti-inflammatory activity) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the morpholine and pyridine moieties in cross-coupling reactions?

- Mechanistic Insight: The pyridine nitrogen acts as a directing group in metal-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig), while the methoxymethyl group may introduce steric hindrance. Computational studies (DFT) can predict regioselectivity. Experimentally, compare yields using Pd(OAc)₂/XPhos vs. PdCl₂(dppf) catalysts .

- Case Study: shows morpholine’s nitrogen participates in Mannich reactions with formaldehyde, forming C–N bonds under mild conditions.

Q. How can X-ray crystallography resolve discrepancies in proposed vs. observed stereochemistry?

- Protocol: Co-crystallize the compound with a heavy atom (e.g., bromine derivative) or use synchrotron radiation for small crystals. Refinement software (e.g., SHELXL) analyzes bond angles and torsional strain.

- Example: highlights polymorphic differences in pyridinyl-morpholine analogs, where orthorhombic vs. monoclinic packing alters bioavailability .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?

- Troubleshooting:

- Pharmacokinetics: Assess solubility (logP >2 may reduce absorption) and metabolic stability (e.g., CYP450 assays).

- Formulation: Use liposomal encapsulation or PEGylation to enhance bioavailability.

- Model Relevance: Validate in vivo models (e.g., murine inflammation assays) against human cell lines .

Methodological Best Practices

- Synthetic Reproducibility: Document exact solvent grades (e.g., anhydrous DCM) and inert atmosphere conditions (Ar/N₂).

- Data Validation: Use orthogonal techniques (e.g., IR + NMR) for structural confirmation. Cross-check melting points with literature .

- Ethical Compliance: Follow OECD guidelines for preclinical toxicity testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.